Ethanimidamide, N-ethyl-N'-hydroxy-
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Overview
Description
Ethanimidamide, N-ethyl-N’-hydroxy- is an organic compound with the molecular formula C4H10N2O It is a derivative of ethanimidamide, where the nitrogen atoms are substituted with ethyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanimidamide, N-ethyl-N’-hydroxy- can be synthesized through several methods. One common approach involves the reaction of ethanimidamide with ethylamine and hydroxylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine). The reaction is stirred overnight at around 50°C to yield the desired product .
Industrial Production Methods
Industrial production of ethanimidamide, N-ethyl-N’-hydroxy- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, N-ethyl-N’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce primary amines.
Scientific Research Applications
Ethanimidamide, N-ethyl-N’-hydroxy- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethanimidamide, N-ethyl-N’-hydroxy- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethanimidamide: The parent compound without the ethyl and hydroxy substitutions.
N-ethylbutanamide: A similar compound with an ethyl group but lacking the hydroxy group.
N,N-dimethylmethanamide: Another related compound with different substituents on the nitrogen atoms.
Uniqueness
Ethanimidamide, N-ethyl-N’-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62626-15-7 |
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Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
N'-ethyl-N-hydroxyethanimidamide |
InChI |
InChI=1S/C4H10N2O/c1-3-5-4(2)6-7/h7H,3H2,1-2H3,(H,5,6) |
InChI Key |
IIQOAUOKVGDNIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C)NO |
Origin of Product |
United States |
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